(1-methyl-1H-1,2,4-triazol-5-yl)methanethiol
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Overview
Description
(1-methyl-1H-1,2,4-triazol-5-yl)methanethiol: is a heterocyclic compound containing a triazole ring substituted with a methyl group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with methanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1-methyl-1H-1,2,4-triazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methyl group on the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated triazoles.
Scientific Research Applications
Chemistry: (1-methyl-1H-1,2,4-triazol-5-yl)methanethiol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound’s potential anticancer properties have been explored in various studies. It has shown promise in inhibiting the growth of certain cancer cell lines, making it a potential lead compound for anticancer drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)methanethiol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to the inhibition of cellular processes that are essential for cancer cell survival .
Comparison with Similar Compounds
- 1-methyl-1H-1,2,4-triazol-3-yl)methanethiol
- 1-methyl-1H-1,2,4-triazol-5-yl)pyridine
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness: (1-methyl-1H-1,2,4-triazol-5-yl)methanethiol is unique due to the presence of both a thiol group and a triazole ring. This combination imparts distinct chemical properties, such as the ability to form strong interactions with metal ions and other molecules. Additionally, the methyl group on the triazole ring enhances its stability and reactivity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development.
Properties
Molecular Formula |
C4H7N3S |
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Molecular Weight |
129.19 g/mol |
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)methanethiol |
InChI |
InChI=1S/C4H7N3S/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3 |
InChI Key |
DKDMWXXQZOJGMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CS |
Origin of Product |
United States |
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